2-Methyltetradecane
Description
2-Methyltetradecane (CAS RN: 1560-95-8) is a branched aliphatic hydrocarbon with the molecular formula C₁₅H₃₂ and a molecular mass of 212.42 g/mol . Its structure consists of a 14-carbon chain with a methyl group branching at the second carbon (SMILES: CCCCCCCCCCCCC(C)C) . Key physicochemical properties include:
- Boiling Point: 152 °C at 22 Torr
- Density: 0.7832 g/cm³ at 20 °C
- Synonyms: Isopentadecane, Tetradecane-2-methyl .
It is identified in diverse contexts, such as volatile compounds in roasted peanuts , lipidomic studies of microalgae , and flavor profiles in Tom Yum soup . Its stability under storage conditions has also been documented, showing peak concentrations at day 9 of storage before diminishing .
Structure
3D Structure
Properties
IUPAC Name |
2-methyltetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVMKLCGXIYSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873240 | |
| Record name | 2-Methyltetradecane | |
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Molecular Weight |
212.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Chevron Phillips MSDS] | |
| Record name | Alkanes, C13-16-iso- | |
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| Record name | C13-16 Isoparaffin | |
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| Record name | Isopentadecane | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
261.00 to 262.00 °C. @ 760.00 mm Hg | |
| Record name | Isopentadecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
1560-95-8, 68551-20-2 | |
| Record name | 2-Methyltetradecane | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Methyltetradecane | |
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| Record name | C13-16 Isoparaffin | |
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| Record name | Alkanes, C13-16-iso- | |
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| Record name | 2-Methyltetradecane | |
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| Record name | Alkanes, C13-16-iso- | |
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| Record name | 2-METHYLTETRADECANE | |
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| Record name | Isopentadecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-8.3 °C | |
| Record name | Isopentadecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyltetradecane can be synthesized through a ketone redox reaction. One common method involves the reaction of n-hexadecanone with lithium aluminum hydride in diethyl ether . The reaction conditions need to be carefully controlled, and appropriate solvents must be used to ensure the successful synthesis of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions and the use of high-purity reagents to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyltetradecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for alkanes.
Common Reagents and Conditions
Oxidation: Reagents like or can be used under controlled conditions to oxidize this compound.
Substitution: Halogenation can be achieved using reagents such as or in the presence of light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can include , , or .
Substitution: Halogenated derivatives like or can be formed.
Scientific Research Applications
Industrial Applications
1. Synthetic Oils and Waxes:
2-Methyltetradecane is used as a base for manufacturing synthetic oils and waxes. Its branched structure provides desirable properties such as improved viscosity and stability compared to straight-chain hydrocarbons. This makes it an ideal candidate for high-performance lubricants and coatings .
2. Fuel Additives:
Research indicates that this compound can be utilized as a fuel additive to enhance the performance of diesel fuels. It contributes to improved cetane numbers and combustion efficiency, making it beneficial in reducing emissions from diesel engines .
Scientific Research Applications
1. Volatile Organic Compounds (VOCs) Studies:
In agricultural research, this compound has been identified as one of the volatile organic compounds emitted by plants under stress conditions, such as herbivore attacks. Studies have shown that this compound plays a role in plant defense mechanisms by attracting natural predators of herbivores .
2. Thermal Decomposition Studies:
Research has explored the thermal interactions of this compound with various materials, providing insights into its behavior under different conditions. Such studies are crucial for understanding its stability and reactivity in various environments .
Case Study 1: Plant Defense Mechanisms
A study conducted on rice plants demonstrated that this compound is released during herbivore infestations. The compound was found to be part of a blend of volatile organic compounds that signal distress and attract beneficial insects, highlighting its ecological significance .
Case Study 2: Fuel Performance Enhancement
In an experimental setup evaluating high-aromatic diesel fuels, the inclusion of this compound showed promising results in improving the cetane number and reducing particulate matter emissions during combustion. This positions it as a potential additive for cleaner fuel formulations .
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Industrial | Synthetic oils and waxes | Enhanced viscosity and stability |
| Fuel Technology | Diesel fuel additive | Improved cetane number |
| Agricultural Research | Plant volatile emissions | Attracts natural predators; defense mechanism |
| Thermal Studies | Decomposition behavior | Insights into stability and reactivity |
Mechanism of Action
The mechanism of action of 2-Methyltetradecane is primarily related to its physical properties rather than specific biochemical interactions. As a non-polar hydrocarbon, it interacts with other non-polar substances, making it effective in applications requiring hydrophobic interactions. Its stability and low reactivity also contribute to its utility in various industrial applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-methyltetradecane with related branched and linear alkanes:
Note: Boiling points for branched isomers are typically lower than their linear counterparts due to reduced surface area and van der Waals interactions. Data for n-tetradecane and estimated values for other compounds are inferred from hydrocarbon trends .
Chromatographic Behavior
In gas chromatography, This compound and 3-methyltricosane are used as calibration standards. The longer chain and higher molecular weight of 3-methyltricosane result in longer retention times compared to this compound, demonstrating how branching and chain length influence chromatographic separation .
Occurrence in Natural Products
- This compound : Detected in roasted peanuts , Hemiselmis andersenii microalgae , and Tom Yum soup .
- n-Tetradecane : Common in petroleum products and plant waxes.
- 2-Methyltridecane : Observed in pepper storage studies, suggesting a role in post-harvest metabolic processes .
Key Research Findings
Volatility and Food Flavor: this compound contributes to the volatile profile of roasted peanuts, alongside alkanes like n-nonane and isopentane .
Storage Dynamics : The compound’s stability is influenced by ethylene inhibitors (e.g., 1-MCP), which alter its accumulation patterns in stored vegetables .
Biological Activity
2-Methyltetradecane, a branched-chain alkane with the chemical formula , is primarily studied for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and cytotoxic effects. This article compiles recent research findings on the biological activity of this compound, supported by data tables and case studies.
This compound is characterized by its hydrophobic nature, making it a significant compound in various biological and environmental contexts. Its structure allows it to interact with biological membranes, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study focusing on essential oils containing this compound showed significant inhibition against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing that this compound could effectively inhibit growth.
| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Candida albicans | 22.2 | 0.98 |
| Escherichia coli | 8.88 | 11.2 |
These results suggest that the presence of this compound in essential oils could be a contributing factor to their antimicrobial efficacy .
Antioxidant Activity
The antioxidant potential of this compound was evaluated through various assays, including the DPPH radical scavenging assay. The compound demonstrated a capacity to scavenge free radicals effectively, indicating its potential as a natural antioxidant.
| Sample Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 100 | 55 |
| 500 | 85 |
The IC50 value for this compound was calculated to be approximately 45 µg/mL, showcasing its strong antioxidant activity compared to standard antioxidants like Butylated Hydroxytoluene (BHT) .
Cytotoxic Effects
Studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound showed selective cytotoxicity against certain cancer cells, with IC50 values indicating its effectiveness at low concentrations.
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human melanoma cells | 28 |
| Leukemia cells | 16 |
These findings suggest that this compound could play a role in developing anticancer therapies .
Case Studies
- Study on Essential Oils : A comprehensive analysis of essential oils containing this compound highlighted its role in enhancing the antimicrobial properties of these oils against common pathogens. The study concluded that the incorporation of this compound could improve the efficacy of natural antimicrobial agents .
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of various alkanes, including this compound, revealed significant inhibition of tumor cell proliferation. This research supports the potential use of alkanes in cancer treatment protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
